N-Boc-N-isopropylamino-acetic acid

説明

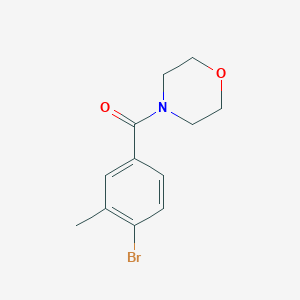

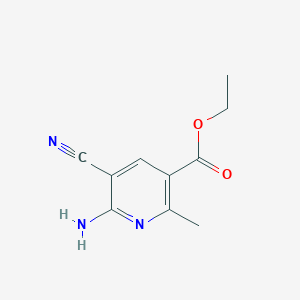

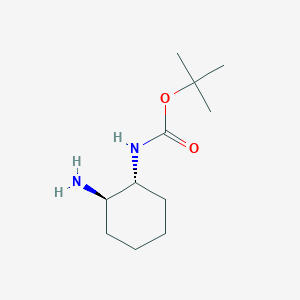

N-Boc-N-isopropylamino-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Optically Active Propargylamine Derivatives

N-Boc-aminals, a precursor for N-Boc-imines, play a key role in the synthesis of optically active propargylamine derivatives. This involves Mannich-type reactions catalyzed by chiral phosphoric acids, signifying its importance in the creation of stereochemically complex structures (Yurino et al., 2016).

Production of Indole-3-Acetic Acids and Analogues

N-Boc protected o-iodo aryl amines are utilized in the synthesis of indole-3-acetic acid ethyl esters and their analogues. This process involves allylation and palladium-catalyzed ring closure, highlighting the chemical versatility of N-Boc-N-isopropylamino-acetic acid in producing complex organic compounds (Wensbo et al., 1995).

Emulsifying Properties in Food Systems

N-Boc-amino acid esters, produced from phytosterols and N-Boc-amino acids, exhibit superior emulsifying properties. This makes them highly suitable for applications in food systems, where they can improve the stability and texture of food products (Jia et al., 2019).

Catalysis in Chemical Synthesis

N-Boc protection of amines is facilitated using protic ionic liquids as catalysts. This process is significant in the chemoselective protection of various amines, demonstrating the compound's utility in synthetic chemistry (Akbari et al., 2010).

Sialylation in Glycoscience

In glycoscience, the reactivity and selectivity of sialyl donors are enhanced by combining the N-Boc group of laurylthio sialoside with specific solvents. This application is critical in the field of carbohydrate chemistry for the synthesis of complex glycoconjugates (Ikeda et al., 2007).

Advances in Peptide Synthesis

N-Boc compounds play a crucial role in peptide synthesis. They provide a means to protect amino acids during synthesis, which is pivotal for the creation of peptides with precise sequences and functions (Johnson, 1970).

Safety and Hazards

作用機序

Target of Action

N-Boc-N-isopropylamino-acetic acid is a chemical compound used in organic synthesis, particularly in the protection of amines . The primary targets of this compound are amines, which are nitrogen-containing organic compounds that play crucial roles in biological systems .

Mode of Action

The compound acts as a protecting group for amines, rendering them less reactive during the synthesis process . This is achieved through the formation of carbamates, which are organic compounds derived from carbamic acid . The protection mechanism involves the nucleophilic amine attacking the electrophilic anhydride of the Boc group .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of complex organic molecules. By protecting amines, the compound allows for selective reactions to occur elsewhere on the molecule without interference from the amine group .

Result of Action

The result of the action of this compound is the successful protection of amines during organic synthesis . This allows for the selective reaction of other functional groups present in the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLWSLMCAPRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440368 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154509-63-4 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)